molecular formula C32H56O B1209091 Monol CAS No. 62139-14-4

Monol

Cat. No.: B1209091
CAS No.: 62139-14-4
M. Wt: 456.8 g/mol
InChI Key: PLFFHJWXOGYWPR-HEDMGYOXSA-N
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Description

Stereochemical Configuration and Isomeric Variants

Monol exhibits a complex stereochemical configuration involving multiple chiral centers distributed throughout its polycyclic hopane framework. The stereochemistry is precisely defined by the following chiral centers: 22R at the hydroxypropyl substituent and multiple stereocenters within the cyclopenta[a]chrysene ring system, including 3R, 3aS, 5aR, 5bR, 7aS, 11aS, 11bR, 13aR, and 13bS. These configurations dictate the three-dimensional conformation of this compound, influencing its biological and physicochemical properties. The molecule is a single isomer rather than a mixture, with the stereochemistry confirmed by spectroscopic and crystallographic analyses. Isomeric variants of hopanoids exist, such as bacteriohopanetetrol (which carries four hydroxyl groups instead of one), but this compound is distinct due to its single hydroxyl substitution and specific stereochemical pattern.

Physicochemical Properties: Melting Point, Solubility, and Stability

This compound is a hydrophobic compound with limited solubility in water due to its large hydrocarbon framework, but it exhibits moderate solubility in organic solvents such as chloroform, methanol, and ethanol, which are commonly used for its extraction and analysis. The melting point of this compound has been reported in the range typical of hopanoid alcohols, generally between 120°C and 140°C, although precise values may vary depending on purity and crystalline form. This compound is chemically stable under standard laboratory conditions, showing resistance to oxidation and hydrolysis due to the saturated nature of its hopane skeleton and the stability of the secondary alcohol group at position 32. However, it can undergo oxidation under strong acidic or oxidative conditions, converting to other hopanoid derivatives.

Property Value / Description
Molecular formula $$ \mathrm{C}{32}\mathrm{H}{56}\mathrm{O} $$
Molecular weight Approximately 456.8 g/mol
Systematic name (22R)-22-(3-hydroxypropyl)-30-norhopane
Stereochemistry Multiple chiral centers (22R, 3R, 3aS, etc.)
Melting point Approx. 120–140°C
Solubility Low in water; moderate in organic solvents
Stability Stable under neutral conditions; sensitive to strong oxidants

Properties

CAS No.

62139-14-4

Molecular Formula

C32H56O

Molecular Weight

456.8 g/mol

IUPAC Name

(4R)-4-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]pentan-1-ol

InChI

InChI=1S/C32H56O/c1-22(10-8-21-33)23-13-18-29(4)24(23)14-19-31(6)26(29)11-12-27-30(5)17-9-16-28(2,3)25(30)15-20-32(27,31)7/h22-27,33H,8-21H2,1-7H3/t22-,23-,24+,25+,26-,27-,29+,30+,31-,32-/m1/s1

InChI Key

PLFFHJWXOGYWPR-HEDMGYOXSA-N

SMILES

CC(CCCO)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Isomeric SMILES

C[C@H](CCCO)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CC(CCCO)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Synonyms

bacteriohopane-32-ol

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Peptidyl Mono-Fluoromethyl Ketones (FMKs)

Monol is notably referenced in the context of peptidyl mono-fluoromethyl ketones, which are biologically active molecules. These compounds have significant potential as protease inhibitors, which can be utilized in the treatment of various diseases. The synthesis methods for these compounds include solid-phase and solution-phase routes, allowing for the development of chemical probes to study cellular processes.

  • Key Applications :
    • Protease Inhibition : FMKs can selectively inhibit specific proteases involved in disease progression.
    • Chemical Probes : They serve as tools for investigating cellular mechanisms and pathways.
Application AreaCompound TypeKey Functionality
MedicinalPeptidyl FMKsProtease inhibition
Chemical BiologyChemical probesCellular process interrogation

Biomedical Engineering

Synthesis of Calcium-Phosphate Compounds

Recent advancements have showcased the synthesis of mono- and biphasic calcium phosphate compounds containing silver ions. These materials are being explored for their potential in bone cement formulations due to their enhanced properties.

  • Case Study : A study demonstrated that varying the silver to calcium ratio affects the mechanical and biological properties of the resulting compounds. The introduction of silver ions has been linked to improved antibacterial activity, making these materials suitable for biomedical applications.
Compound TypeProperties EnhancedApplication
Calcium Phosphate with SilverAntibacterial propertiesBone cement formulations
Brushite and Silver PhosphateImproved mechanical strengthOrthopedic implants

Material Science

Layered Mono Chalcogenides

This compound also finds applications in the field of materials science, particularly in the development of layered mono chalcogenides. These materials are being investigated for their use in thermoelectric devices due to their unique electronic properties.

  • Research Findings : Recent studies indicate that these compounds exhibit promising thermoelectric performance, which can be harnessed for energy conversion applications.
Material TypeApplication AreaPerformance Metrics
Layered Mono ChalcogenidesThermoelectric devicesHigh Seebeck coefficient

Comparison with Similar Compounds

Key Findings :

  • Reactivity: this compound’s single hydroxyl group limits its crosslinking capacity compared to diols and triols, making it less suitable for high-strength elastomers but ideal as a viscosity modifier .
  • Performance in Polyols: Polyether polyols with ultra-low this compound content (e.g., PREMINOL™) exhibit 20–30% higher tensile strength and 15% faster curing than KOH-catalyzed counterparts .
  • Thermal Stability: Diol-based polyurethanes outperform this compound-rich systems in high-temperature environments due to enhanced crosslink density .

Research Insights :

  • DMC-catalyzed polyols achieve molecular weights up to 18,000 Da with 50% lower viscosity than KOH-derived equivalents, enabling superior processing in adhesives and coatings .
  • This compound’s incompatibility with polar solvents (e.g., water) limits its use in hydrophilic formulations, whereas diols and triols exhibit better miscibility .

Application-Specific Performance

  • Adhesives: this compound-based pre-polymers (e.g., EXCESTAR™) provide 40% higher elongation in electronic adhesives compared to diol-dominated systems, critical for flexible circuit boards .
  • Foams: Low-Monol polyols reduce foam shrinkage by 25% but require additives to mitigate phase separation in spray formulations .

Research Findings and Limitations

  • Cross-Lingual Transfer: In biomedical NLP, this compound’s low occurrence in Spanish EHRs (31% recognition accuracy) highlights challenges in non-English disability annotation, whereas disease entities achieve 90% F1 scores .
  • Environmental Impact: DMC catalysts reduce this compound-related VOC emissions by 70%, aligning with sustainable manufacturing goals .

Limitations :

  • Data scarcity on this compound’s long-term stability in high-humidity environments.
  • Trade-offs between ultra-low this compound content and production costs require optimization for industrial scalability .

Preparation Methods

Epoxidation-Cyclization-Dehydrogenation Sequence

The industrial-scale production of maltol predominantly relies on a multi-step synthesis starting from unsaturated ketones. As outlined in Scheme 7 of the referenced heterocyclic chemistry research, the process involves:

  • Epoxidation : Unsaturated ketones, such as mesityl oxide, undergo epoxidation using hydrogen peroxide (H2O2H_2O_2) or peracetic acid (CH3COOOHCH_3COOOH) in acidic conditions. This step forms an epoxide intermediate.

  • Cyclization : The epoxide reacts with dicarboxylic acid esters (e.g., dimethyl oxalate) under basic conditions, inducing ring closure to form a bicyclic lactone.

  • Dehydrogenation : Catalytic dehydrogenation with palladium-on-carbon (Pd/CPd/C) at 150–200°C removes hydrogen atoms, aromatizing the lactone to yield 3-hydroxy-2-methyl-4-pyrone.

  • Decarboxylation : Final high-temperature treatment (300°C) eliminates carboxyl groups, producing maltol with a typical yield of 65–70%.

Table 1: Reaction Conditions for Industrial Maltol Synthesis

StepReagents/CatalystsTemperatureYield (%)
EpoxidationH2O2H_2O_2, H2SO4H_2SO_450–60°C85–90
CyclizationDimethyl oxalate, KOH80–100°C75–80
Dehydrogenation5% Pd/CPd/C150–200°C70–75
Decarboxylation300°C65–70

Biosynthetic Pathways and Natural Extraction

Microbial Production via Saccharides

Maltol occurs naturally in Larix decidua (European larch) and Cercidiphyllum japonicum (Katsura tree). Biosynthetically, it derives from hexose sugars through enzymatic degradation. Recent advances in yeast extract processing have enabled maltol extraction from Saccharomyces cerevisiae via:

  • Autolysis : Cell walls are broken down at 50–55°C and pH 5.0–6.0 for 24–72 hours, releasing intracellular contents.

  • Enzymatic Hydrolysis : Papain (0.2–2.5%) and β-glucanase (0.5%) further degrade proteins and polysaccharides, increasing maltol yield to 15–18%.

Table 2: Optimization of Yeast-Based Maltol Extraction

MethodConditionsYield (%)Key Metrics
Autolysis50°C, pH 6.0, 24 h15Protein: 48.7%, Solids: 56.8%
Enzymatic Hydrolysis55°C, pH 7.0, 0.2% alkaline protease18Protein: 62.5%, Carbohydrate: 2.9%

Alternative Synthetic Routes

Thiazolidine-2,4-dione Derivative Transformation

Maltol analogs can be synthesized from thiazolidine-2,4-diones through sulfur-to-oxygen substitution. As demonstrated in Scheme 3, treatment with chloroacetic acid (ClCH2COOHClCH_2COOH) replaces the thione sulfur with a carbonyl oxygen, followed by acid-catalyzed cyclization. This method achieves 55–60% yields but requires rigorous pH control to prevent byproduct formation.

Woollin’s Reagent-Mediated Selenium Analog Synthesis

While primarily used for selenodeferiprone production, Woollin’s reagent (P4_4Se3_3) enables selenium incorporation into maltol analogs. Reaction with 3-hydroxy-2-methyl-4-pyrone at 80°C forms 3-hydroxy-2-methyl-4-selenopyrone, though this route remains experimental.

Purification and Characterization

Crystallization and Filtration

Post-synthesis, maltol is purified via:

  • Solvent Evaporation : Concentrate under reduced pressure (20 mmHg) to remove volatile impurities.

  • Recrystallization : Dissolve in dichloromethane (CH2Cl2CH_2Cl_2) and precipitate with methyl-tert-butyl ether (MTBEMTBE), achieving >99% purity.

  • Column Chromatography : Silica gel with petroleum ether/dichloromethane gradients isolates maltol from dehydrogenation byproducts.

Table 3: Purity Metrics Across Purification Methods

MethodSolvent SystemPurity (%)Yield (%)
RecrystallizationCH2Cl2CH_2Cl_2/MTBEMTBE9990
Column ChromatographyPetroleum ether/CH2Cl2CH_2Cl_29885

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Monol derivatives, and how can researchers ensure reproducibility?

  • Methodological Answer : The synthesis of this compound derivatives involves alkylation of per-O-methylated cyclodextrins (CDs) at specific hydroxyl positions. For this compound derivatives, alkylation conditions must account for the higher acidity of the C2-OH group compared to C3/C6-OH groups, requiring controlled reaction parameters (e.g., temperature, base strength). Reproducibility is ensured by documenting reagent purity, molar ratios, and reaction durations. Detailed step-by-step protocols, including intermediate purification (e.g., column chromatography) and characterization (e.g., NMR for confirming methylation), should be explicitly reported . Researchers should adhere to guidelines for experimental transparency, as emphasized in chemical methodology literature .

Q. Which analytical techniques are most effective for characterizing this compound-based compounds, and what data should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns and purity, with 1^1H and 13^13C NMR providing insights into regioselective alkylation. High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) validates molecular weight and homogeneity. Researchers should prioritize quantitative data such as reaction yields, solvent ratios, and spectroscopic peaks (e.g., integration values in NMR). For water-soluble derivatives, solubility profiles in aqueous buffers should be systematically recorded .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when synthesizing this compound derivatives under varying alkylation conditions?

  • Methodological Answer : Yield discrepancies often arise from incomplete alkylation or side reactions. To mitigate this, researchers should:

  • Conduct kinetic studies to optimize reaction time and temperature.
  • Use control experiments to compare the reactivity of C2-OH vs. C6-OH groups under identical conditions.
  • Employ statistical tools (e.g., Design of Experiments, DoE) to identify critical variables (e.g., base concentration, solvent polarity). Contradictory data should be analyzed using multivariate regression to isolate contributing factors .

Q. What methodologies are recommended for evaluating the biological activity of this compound conjugates while controlling for cytotoxicity?

  • Methodological Answer : Biological evaluation requires in vitro assays (e.g., cell viability assays using MTT or resazurin) to assess cytotoxicity. For this compound-C60 conjugates, researchers should:

  • Compare activity against control compounds (e.g., unmodified CDs or free C60).
  • Use dose-response curves to determine IC50 values.
  • Validate specificity via competitive binding assays or gene expression profiling. Data analysis should include ANOVA to distinguish biological effects from solvent/vehicle toxicity .

Q. How can structural modifications of this compound derivatives improve aqueous solubility without compromising host-guest binding efficiency?

  • Methodological Answer : Solubility enhancement strategies include:

  • Introducing hydrophilic substituents (e.g., sulfonate groups) at non-binding sites (e.g., C6 positions).
  • Balancing methylation degree to retain hydrophobic cavities for guest molecules.
  • Using phase-solubility studies to quantify binding constants with model guests (e.g., adamantane derivatives). Advanced techniques like Molecular Dynamics (MD) simulations can predict steric hindrance effects .

Data Analysis and Reporting Guidelines

  • Contradiction Resolution : When conflicting data arise (e.g., inconsistent NMR peaks vs. HPLC purity), cross-validate using complementary techniques (e.g., IR spectroscopy or X-ray crystallography). Transparent reporting of raw data and outlier exclusion criteria is essential .
  • Replication : Follow the "Experimental" section guidelines from , including reagent sources, instrument specifications, and step-by-step protocols to enable replication.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.